molecular formula C18H24N4O B7176665 N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B7176665
M. Wt: 312.4 g/mol
InChI Key: BVBIBUYDFQHOHF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a piperidine ring and a pyrazole moiety, makes it a versatile molecule for scientific research.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14-12-17(20-19-14)18(23)21(2)16-8-10-22(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBIBUYDFQHOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-4-piperidone.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its activity on central nervous system targets.

    Pharmacology: It is used in research to understand its interactions with various receptors and enzymes, including its potential as an acetylcholinesterase inhibitor.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. This mechanism is of particular interest in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-N,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other piperidine and pyrazole derivatives:

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but lacks the pyrazole moiety, which may result in different biological activity.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide:

The uniqueness of this compound lies in its combined piperidine and pyrazole structure, which imparts distinct chemical and biological properties.

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